molecular formula C20H21NO4 B1206132 (+-)-Tetrahydroberberine CAS No. 522-97-4

(+-)-Tetrahydroberberine

Katalognummer: B1206132
CAS-Nummer: 522-97-4
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: VZTUIEROBZXUFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydroberberine (THB), also known as (R)-canadine, is a tetrahydroprotoberberine alkaloid derived from plants such as Corydalis and Berberis species . Structurally, it features a benzylisoquinoline backbone with two methoxy groups at positions 9 and 10 and a fully saturated C-ring . Its solubility and bioavailability have been enhanced via hydrochloride salt formulations , and it serves as a precursor for synthetic derivatives with improved therapeutic profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUIEROBZXUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022724
Record name Canadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

522-97-4, 29074-38-2, 5096-57-1
Record name (±)-Tetrahydroberberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Canadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Canadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Canadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SSH085X8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Trifluoroacetic Acid-Mediated Synthesis

A Chinese patent describes THBER derivative synthesis using 9-hydroxytetrahydroberberine and hexamethylenetetramine in trifluoroacetic acid (TFA). The reaction proceeds at 120°C, followed by hydrolysis with dilute H₂SO₄ and neutralization with NaHCO₃. Ethyl acetate extraction and recrystallization yield thiadione derivatives with 77.9% efficiency.

Dichloromethane Extraction Protocols

Another patent outlines a workup procedure involving dichloromethane extraction, saturated brine washing, and drying with Na₂SO₄. While specifics are sparing, this method emphasizes solvent recovery and reduced aqueous waste.

Environmental and Economic Considerations

Recent advancements prioritize green chemistry principles. For instance, hydrazono-DHBER purification via filtration (omitting chromatography) reduces solvent consumption by ~80% compared to traditional methods. Additionally, the atom economy of NaBH₄-based reductions exceeds 90%, minimizing byproduct generation .

Analyse Chemischer Reaktionen

Chemical Reactions Involving Tetrahydroberberine

Tetrahydroberberine is involved in several chemical reactions that can modify its structure and properties:

Oxidation

Tetrahydroberberine can be oxidized back to berberine using oxidizing agents such as hydrogen peroxide in acidic conditions. This reaction restores the original alkaloid structure, which may have different biological activities compared to its reduced form.

Further Reduction

Further reduction of tetrahydroberberine can yield dihydroberberine, another analog with distinct properties. This process typically involves sodium borohydride under similar conditions as the initial synthesis.

Substitution Reactions

Tetrahydroberberine can undergo substitution reactions at its methoxy groups when treated with alkyl halides in the presence of a base, leading to various alkylated derivatives.

Table 2: Types of Reactions and Conditions

Reaction TypeReagentsConditionsMajor Products
OxidationHydrogen peroxideAcidic mediumBerberine
Further ReductionSodium borohydrideMethanolDihydroberberine
SubstitutionAlkyl halidesBase presentAlkylated derivatives

Research Findings on Biological Activity

Research has indicated that tetrahydroberberine exhibits notable pharmacological activities with lower cytotoxicity compared to berberine. Studies have shown that it possesses antioxidant properties and can modulate various biological pathways:

  • Antioxidant Activity : Tetrahydroberberine has been found to scavenge free radicals effectively, demonstrating its potential in preventing oxidative stress-related damage .

  • Antiproliferative Effects : In vitro studies have shown that tetrahydroberberine analogs exhibit antiproliferative activity against cancer cell lines, suggesting therapeutic potential in oncology .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Effects

Mechanism and Efficacy
THB has been shown to exhibit antihyperglycemic effects, making it a potential candidate for managing diabetes. Studies indicate that THB enhances glucose uptake in HepG2 cells and improves glucose tolerance in diabetic animal models. Specifically, THB administration resulted in a significant reduction in fasting blood glucose levels and improved insulin sensitivity in diabetic mice .

Case Study
In a study involving diabetic KK-Ay mice, THB was administered alongside other protoberberine alkaloids. The results demonstrated that THB significantly decreased serum triglycerides and total cholesterol while increasing high-density lipoprotein cholesterol levels . This suggests its potential role in managing both hyperglycemia and dyslipidemia.

Lipid-Lowering Properties

Cholesterol Management
THB has been identified as effective in lowering lipid levels, particularly total cholesterol and low-density lipoprotein cholesterol. It acts by enhancing liver receptor expression and inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9) expression, which is crucial for cholesterol metabolism .

Clinical Implications
These lipid-lowering effects position THB as a therapeutic agent for conditions such as hyperlipidemia and metabolic syndrome, where dysregulated lipid profiles are prevalent.

Gastrointestinal Motility

Prokinetic Effects
Research has demonstrated that THB accelerates gastric emptying, which can be beneficial for treating functional dyspepsia. This effect is linked to its action on dopamine D2 and serotonin 5-HT1A receptors, suggesting its potential as a prokinetic agent .

Experimental Findings
In controlled experiments with normal rats, oral administration of THB resulted in a bell-shaped dose-response curve for gastric emptying, indicating its efficacy at optimal doses .

Neuroprotective Effects

Cerebral Ischemia Protection
THB has shown promise in protecting against cerebral ischemia-reperfusion injury. Its antioxidant properties contribute to this neuroprotective effect, reducing oxidative stress which is critical during ischemic events .

Research Insights
Studies highlight that THB's ability to block ATP-sensitive potassium channels may play a role in mitigating neuronal damage associated with neurodegenerative diseases like Parkinson's disease .

Anticancer Potential

Antiproliferative Activity
Recent investigations into the antiproliferative effects of THB derivatives have revealed their potential against various cancer cell lines. Compounds derived from THB have demonstrated significant growth inhibition in lung cancer cells (NCI-H1975) through mechanisms that warrant further exploration .

Summary of Applications

Application AreaMechanism/EffectReferences
AntidiabeticEnhances glucose uptake; improves insulin sensitivity ,
Lipid-LoweringLowers total cholesterol; inhibits PCSK9 ,
Gastrointestinal MotilityAccelerates gastric emptying ,
NeuroprotectiveProtects against cerebral ischemia; antioxidant ,
AnticancerInduces growth inhibition in cancer cell lines

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Alkaloids

Tetrahydroprotoberberine alkaloids share a core benzylisoquinoline structure but differ in substituents and oxidation states. Key structural analogs include:

Compound Structural Features Key Differences from THB References
Tetrahydropalmatine 13-methyl substitution; saturated C-ring Methyl group at C13; higher binding affinity to NQO1
Tetrahydroberberine N-oxide N-oxide group at C8 Oxidized nitrogen; distinct binding to KEAP1/NRF2
Rotundine Tentatively identified as THB isomer; same fragmentation pathway but different RT Retention time variation in chromatography
Yuanhunine Tentative identification; same [M+H]+ as THB but distinct fragmentation pattern Unique RDA cleavage pattern
Berberine Fully aromatic C-ring; quaternary ammonium group Oxidized C-ring; lower Tdp1 inhibition activity

Pharmacological and Biochemical Comparisons

Neuroprotective and Sedative Effects

  • THB : Reduces locomotor activity by 80% at 50 mg/kg (mice) without sedation; blocks ATP-sensitive potassium channels .
  • Tetrahydropalmatine: Exhibits anxiolytic effects via GABAergic and noradrenergic systems; stronger binding to NQO1 than THB .
  • Allocryptopine : Higher binding affinity to HO-1 and NQO1 compared to THB .

Enzyme Inhibition

  • THB Derivatives : Brominated THB sulfonates (e.g., 12c, 12d) show potent Tdp1 inhibition (IC50: 0.53–4 µM), outperforming berberine derivatives .
  • Berberine : Less active in Tdp1 assays due to aromatic C-ring and lack of bromine substitution .

Antioxidant Activity

  • THB : Demonstrates antioxidant protection via NRF2/KEAP1 pathway modulation, though less potent than allocryptopine in activating HO-1 .

Molecular Docking and Binding Affinities

Molecular docking studies highlight differences in protein-ligand interactions:

Ligand Target Protein Binding Affinity (Vina Score) Key Interactions
Tetrahydroberberine N-oxide KEAP1 -8.2 kcal/mol Hydrogen bonds with ASN382, ARN415
Tetrahydropalmatine NQO1 -9.1 kcal/mol Hydrophobic interactions with PHE178
Allocryptopine HO-1 -7.8 kcal/mol Electrostatic interactions with HIS45

THB derivatives exhibit weaker binding to KEAP1 compared to its N-oxide form, suggesting oxidation enhances target engagement .

Solubility and Formulation Improvements

THB’s poor solubility (0.12 mg/mL in water) is addressed via hydrochloride salts:

Formulation Solubility (mg/mL) Hygroscopicity Reduction Key Features
[HTHB]Cl 11.8 None Charge-assisted hydrogen bonds
[HTHB]Cl·CH3OH 5.6 40% reduction Methanol solvate; reduced chloride-water interaction
[HTHB]Cl·CH3COOH 5.2 50% reduction Acetic acid solvate; enhanced stability

These salts improve dissolution rates by 43–98 times compared to free THB .

Biologische Aktivität

Tetrahydroberberine (THB) is a reduced form of berberine, an isoquinoline alkaloid found in various plant species. THB has garnered attention for its diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity of THB, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

1. Overview of Tetrahydroberberine

THB is structurally related to berberine but exhibits distinct pharmacological properties. It is primarily derived from the plant Corydalis ambigua and has been studied for its effects on various biological systems.

THB's biological activity can be attributed to several mechanisms:

  • Calcium Channel Blockade : THB acts as a blocker of calcium channels, which can lead to vasodilation and reduced blood pressure, making it a candidate for treating hypertension .
  • Antioxidant Properties : THB demonstrates significant antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial for its potential in preventing chronic diseases .
  • Inhibition of Platelet Aggregation : Research indicates that THB can inhibit platelet aggregation, suggesting a protective role against thrombosis .
  • Modulation of Ion Channels : THB has been shown to block ATP-sensitive potassium channels, which may contribute to its neuroprotective effects and implications in conditions like Parkinson's disease .

3.1 Anticancer Activity

THB has been evaluated for its antiproliferative effects on various cancer cell lines. A study assessed its impact on NCI-H1975 lung cancer cells, demonstrating significant cytotoxicity compared to berberine itself, which is known for its cytotoxic properties . The following table summarizes the antiproliferative activity of THB:

Cell LineIC50 (µM)Reference
NCI-H197510.5
HeLa15.3
MCF-712.0

3.2 Anti-inflammatory Effects

THB exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that THB reduces levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in inflammatory diseases .

3.3 Metabolic Effects

Recent studies have suggested that THB may play a role in lipid metabolism and glucose homeostasis:

  • Hypolipidemic Activity : THB has been shown to lower lipid levels in animal models, indicating potential for managing hyperlipidemia .
  • Antidiabetic Properties : By modulating insulin signaling pathways, THB may improve insulin sensitivity and glucose uptake in peripheral tissues .

4. Case Studies

Several case studies have highlighted the therapeutic potential of THB:

  • Neuroprotective Effects : In a rat model of cerebral ischemia-reperfusion injury, THB administration significantly reduced neuronal damage and improved functional recovery .
  • Pain Management : In studies involving formalin-induced pain models, THB demonstrated analgesic effects comparable to traditional pain medications, suggesting its utility in pain management strategies .

5. Conclusion

Tetrahydroberberine presents a promising avenue for therapeutic development due to its multifaceted biological activities. Its mechanisms of action—ranging from antioxidant effects to modulation of ion channels—underscore its potential in treating various diseases including cancer, inflammatory disorders, and metabolic syndromes. Further clinical studies are necessary to confirm these findings and establish effective therapeutic protocols.

Q & A

Q. What strategies mitigate bias in in vitro assays measuring Tetrahydroberberine's enzyme inhibition?

  • Methodological Answer : Include positive/negative controls (e.g., berberine for comparative kinetics). Blind sample preparation and use automated plate readers to minimize human error. Validate findings across independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+-)-Tetrahydroberberine
Reactant of Route 2
(+-)-Tetrahydroberberine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.